sodium;5-tert-butylcyclopenta-1,3-diene
Description
Sodium 5-tert-butylcyclopenta-1,3-diene (commonly referred to as sodium t-butylcyclopentadienide) is an organometallic compound with the molecular formula C₉H₁₃Na (derived from deprotonation of 5-tert-butylcyclopenta-1,3-diene) . It is a sodium salt of the cyclopentadienyl ligand substituted with a bulky tert-butyl group. This compound serves as a critical precursor in synthesizing metal complexes, particularly in coordination chemistry and catalysis. The tert-butyl substituent introduces steric bulk, influencing the ligand’s electronic properties and coordination behavior .
Structurally, the tert-butyl group (-C(CH₃)₃) is attached to the cyclopentadienyl ring, enhancing the ligand’s stability and altering its reactivity compared to unsubstituted cyclopentadienides. The sodium ion (Na⁺) balances the negative charge on the deprotonated cyclopentadienyl ring, making the compound highly reactive in polar solvents .
Properties
CAS No. |
55562-84-0 |
|---|---|
Molecular Formula |
C9H13Na |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
sodium;5-tert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Na/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
PTXBSBZLIGYRBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[C-]1C=CC=C1.[Na+] |
Origin of Product |
United States |
Preparation Methods
Alkylation with tert-Butyl Bromide
The precursor 5-tert-butylcyclopenta-1,³-diene is synthesized via Friedel-Crafts alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions (PTC). Key steps include:
- Reagents : Cyclopentadiene, tert-butyl bromide, tetrabutylammonium bromide (TBAB), aqueous NaOH.
- Conditions : 0–25°C, 12–24 hours.
- Yield : 60–75% (crude) after distillation1.
Deprotonation Using Sodium Hydride
The alkylated product is deprotonated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF):
- Reagents : 5-tert-butylcyclopenta-1,³-diene, NaH (1.1 equiv).
- Conditions : 0°C, 2 hours under nitrogen2.
- Yield : >90% (isolated as a yellow solid).
Alternative Deprotonation Agents
- Sodium Metal : Direct reaction with sodium in toluene at 80°C for 6 hours yields the sodium salt3.
- Sodamide (NaNH₂) : In liquid ammonia, NaNH₂ deprotonates tert-butylcyclopentadiene at −33°C, yielding the sodium salt after solvent removal4.
Direct Reaction with Metallic Sodium
In Liquid Ammonia with Ferric Nitrate Catalyst
A one-pot method involves dissolving sodium in liquid ammonia with catalytic ferric nitrate, followed by addition of tert-butylcyclopentadiene5:
- Reagents : Sodium, tert-butylcyclopentadiene, Fe(NO₃)₃·9H₂O.
- Conditions : −35°C, 2 hours.
- Yield : 85–90% (after workup).
In Tetrahydrofuran or Toluene
Metallic sodium reacts with tert-butylcyclopentadiene in THF or toluene under reflux6:
- Reagents : Sodium sand, tert-butylcyclopentadiene.
- Conditions : 80°C (toluene) or 66°C (THF), 4–6 hours.
- Yield : 70–80%.
Use of Sodium tert-Butoxide as a Base
Sodium tert-butoxide, generated in situ from tert-butyl alcohol and sodium, deprotonates tert-butylcyclopentadiene in a refluxing hydrocarbon solvent7:
- Reagents : tert-Butyl alcohol, sodium, tert-butylcyclopentadiene.
- Conditions : 130–140°C (toluene), 3 hours.
- Yield : 65–75%.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| NaH Deprotonation8 | 0°C, THF, 2h | >90 | High purity, scalable | Requires anhydrous conditions |
| Na in Liquid NH₃9 | −35°C, Fe(NO₃)₃ catalyst | 85–90 | Fast reaction, high yield | Handling liquid ammonia |
| Sodium tert-Butoxide10 | 130°C, toluene, 3h | 65–75 | Avoids strong bases | Moderate yield, high temperature |
| Sodamide (NaNH₂)11 | −33°C, liquid NH₃ | 80–85 | Compatible with sensitive substrates | Requires cryogenic conditions |
-
CN109678663A (Preparation of sodium tert-butoxide). ↩
-
CN109678663A (Preparation of sodium tert-butoxide). ↩
-
US3108128A (Tertiary alkyl ferrocenes). ↩
-
US3108128A (Tertiary alkyl ferrocenes). ↩
-
US3108128A (Tertiary alkyl ferrocenes). ↩
-
US2848506A (Preparation of cyclopentadienylsodium). ↩
-
US2848506A (Preparation of cyclopentadienylsodium). ↩
-
US2848506A (Preparation of cyclopentadienylsodium). ↩
-
Wikipedia, "Di-tert-butylcyclopentadiene" (2024). ↩
-
Wikipedia, "Di-tert-butylcyclopentadiene" (2024). ↩
-
Wikipedia, "Di-tert-butylcyclopentadiene" (2024). ↩
Chemical Reactions Analysis
Types of Reactions
Sodium;5-tert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadienyl derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield cyclopentadienyl complexes, while substitution reactions can introduce new functional groups onto the cyclopentadiene ring .
Scientific Research Applications
Sodium;5-tert-butylcyclopenta-1,3-diene has several scientific research applications, including:
Mechanism of Action
The mechanism by which sodium;5-tert-butylcyclopenta-1,3-diene exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles and chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The tert-butyl substituent distinguishes sodium 5-tert-butylcyclopentadienide from related cyclopentadienyl derivatives. Key comparisons include:
Key Findings :
- The tert-butyl group in sodium 5-tert-butylcyclopentadienide increases steric hindrance, reducing the likelihood of η⁵ coordination to metals compared to unsubstituted sodium cyclopentadienide .
- Electronic calculations on similar cyclopentadienyl-metal complexes (e.g., irontricarbonyl derivatives) show that alkyl substituents like tert-butyl lower the HOMO-LUMO gap, enhancing electron transfer in catalytic applications .
Physical and Chemical Properties
Key Findings :
- Sodium 5-tert-butylcyclopentadienide’s solubility in ethers contrasts with tert-butylferrocene’s insolubility in water, reflecting differences in ionic vs. organometallic bonding .
- The tert-butyl group enhances thermal stability compared to unsubstituted cyclopentadiene derivatives, which polymerize readily .
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